molecular formula C20H24N6O2S B2633058 4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797060-68-4

4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2633058
CAS No.: 1797060-68-4
M. Wt: 412.51
InChI Key: UBFVKZWWJNRJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

  • Heterocyclic Compounds in Medicinal Chemistry :

    • A study by Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings. These derivatives exhibited strong antimicrobial activity, emphasizing the significance of heterocyclic compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
  • Structural Analysis and Crystallography :

    • Boechat et al. (2016) reported on the crystal structures of similar heterocyclic compounds. Their findings contribute to understanding the molecular geometry, electronic structure, and potential reactivity of such compounds (Boechat, Carvalho, Quaresma, Wardell, & Wardell, 2016).
  • Antimicrobial and Pharmacological Properties :

    • Patel et al. (2012) focused on synthesizing a novel series of thiazolidinone derivatives with antimicrobial properties. Their research underscores the diverse biological activities of heterocyclic compounds and their potential in drug discovery (Patel, Patel, Kumari, & Patel, 2012).

Properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-16(29-19(21-13)25-9-3-4-10-25)18(27)24-11-7-14(8-12-24)17-22-23(2)20(28)26(17)15-5-6-15/h3-4,9-10,14-15H,5-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVKZWWJNRJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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